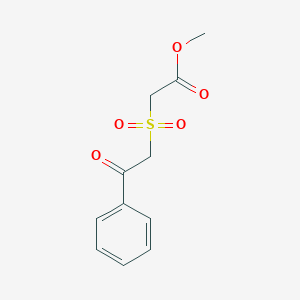
Methyl (2-oxo-2-phenylethanesulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-oxo-2-phenylethanesulfonyl)acetate is an organic compound with the molecular formula C11H12O5S. It is a derivative of acetic acid and contains both a sulfonyl and a phenyl group. This compound is often used in organic synthesis due to its unique chemical properties.
Preparation Methods
Methyl (2-oxo-2-phenylethanesulfonyl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of phenylsulfonyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Methyl (2-oxo-2-phenylethanesulfonyl)acetate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives .
Scientific Research Applications
Methyl (2-oxo-2-phenylethanesulfonyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl (2-oxo-2-phenylethanesulfonyl)acetate exerts its effects involves the interaction of its sulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting enzyme activity or modifying protein function . The molecular targets and pathways involved include various enzymes and signaling pathways that are critical for cellular function .
Comparison with Similar Compounds
Methyl (2-oxo-2-phenylethanesulfonyl)acetate can be compared with other similar compounds such as:
Methyl phenylsulfonylacetate: Similar in structure but lacks the oxo group, making it less reactive in certain chemical reactions.
Phenylglyoxal: Contains both an aldehyde and a ketone functional group, making it useful in different types of chemical modifications.
Methyl 2-oxo-2-phenylacetate: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of sulfonyl and oxo groups, which provide a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
36615-72-2 |
|---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl 2-phenacylsulfonylacetate |
InChI |
InChI=1S/C11H12O5S/c1-16-11(13)8-17(14,15)7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
VEVAFMVCTJWMLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















